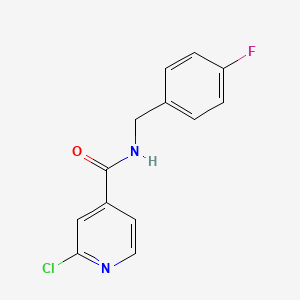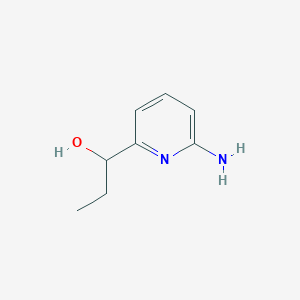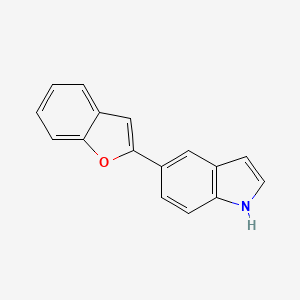
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate
Overview
Description
The compound seems to be a derivative of Tramadol, which is a centrally acting synthetic analgesic . Tramadol’s chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
Synthesis Analysis
A stereospecific synthesis of (-) (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate in the synthesis of tapentadol, has been reported .Scientific Research Applications
Synthesis and Antinociceptive Activity
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been utilized in the synthesis of specific acid derivatives with antinociceptive activity. These derivatives are formed through reactions with zinc and 2-oxochromene or 6-bromo-2-oxochromene-3-carboxylic acids, demonstrating potential in pain management applications (Kirillov et al., 2015).
Molecular Structure and Nonlinear Optical Properties
The molecular structure, HOMO-LUMO, MEP, NBO analysis, and hyperpolarizability of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate derivatives have been extensively studied. These analyses reveal insights into the nonlinear optical properties of the compound, making it a candidate for future research in optical applications (Mary et al., 2014).
Nucleophilic Substitution and Elimination Reactions
Research has been conducted on the nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, including Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate. This study provides valuable information on the reaction mechanisms and product yields in aqueous solutions, contributing to a deeper understanding of organic reaction pathways (Toteva & Richard, 1996).
Crystal Structure Analysis
The crystal structure of compounds related to Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been analyzed, offering insights into the molecular conformations and intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of such compounds (Begum et al., 2012).
Reaction Studies and Synthesis
Various studies have been conducted on the synthesis and reactions of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate derivatives. These include investigations into thermal cyclization, hydrolysis, and nucleophilic substitution, contributing to the development of new synthetic methodologies and compounds with potential applications in various fields (Pimenova et al., 2003).
Oxidative Dimerization
Research on the oxidative dimerization of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been conducted, revealing the formationof specific dimeric compounds with potential applications in organic synthesis and material science. The study of these reactions offers insights into new pathways for chemical synthesis (Vasilyev et al., 2003).
Steroid Compound Synthesis
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been used in the synthesis of steroid compounds and related substances. The research in this area contributes to the development of new steroids and analogs for potential medical and pharmaceutical applications (Nazarov & Zavyalov, 1956).
Catalytic Reduction Studies
Studies on the catalytic reduction of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate derivatives have been conducted, focusing on ring expansion reactions. These findings are significant for the development of new catalytic processes in organic chemistry (Mubarak et al., 2007).
One-Electron Oxidation Studies
The one-electron oxidation of derivatives of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been investigated. These studies contribute to understanding the reactivity and stability of radical cations, which are important in various chemical reactions and processes (Bietti & Capone, 2008).
Hydrogen Bonding in Anticonvulsant Enaminones
Research on the hydrogen bonding in anticonvulsant enaminones, including derivatives of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate, has been conducted. This research provides insights into the structural aspects of anticonvulsant drugs, which can aid in the development of new therapeutic agents (Kubicki et al., 2000).
Mechanism of Action
properties
IUPAC Name |
methyl 1-(3-methoxyphenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-18-13-5-3-4-11(10-13)15(14(17)19-2)8-6-12(16)7-9-15/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBDNCPUCGMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



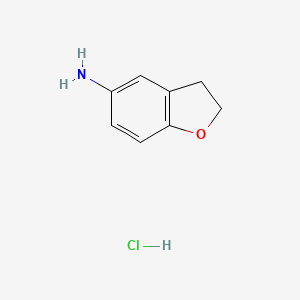
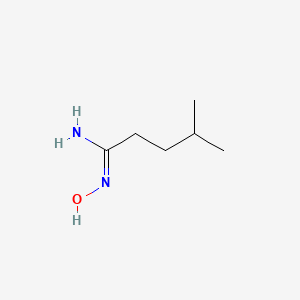
![tert-butyl N-[2-amino-1-(3-fluorophenyl)ethyl]carbamate](/img/structure/B1648176.png)
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648181.png)

![1-(2-Methoxybenzyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B1648209.png)
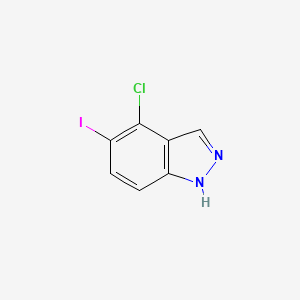
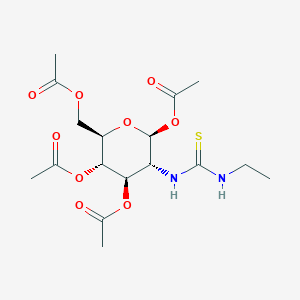
![3-[(2-Methoxyphenoxy)methyl]azetidine](/img/structure/B1648220.png)
